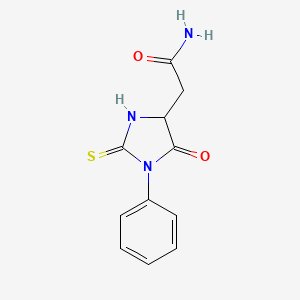

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide

Beschreibung

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide exhibits a complex three-dimensional arrangement characterized by the central imidazolidine ring system with specific substituent orientations. The compound adopts a conformation where the phenyl ring attached to the nitrogen atom demonstrates significant rotational freedom relative to the imidazolidine core. Computational studies using density functional theory methods have revealed that the molecule exists in multiple low-energy conformations, with energy barriers between different rotameric states typically ranging from 2 to 5 kilocalories per mole.

The imidazolidine ring itself maintains a relatively planar geometry, with the thioxo group at position 2 contributing to the overall planarity through resonance stabilization. The acetamide side chain at position 4 extends from the ring system, creating additional conformational flexibility that influences the molecule's overall three-dimensional shape. Bond length analysis indicates that the carbon-sulfur double bond in the thioxo group measures approximately 1.65 angstroms, while the carbon-nitrogen bonds within the ring system range from 1.32 to 1.48 angstroms, reflecting the mixed single and partial double bond character due to resonance effects.

The phenyl ring orientation relative to the imidazolidine core has been identified as a critical conformational parameter, with the dihedral angle between these two ring systems varying between 45 and 135 degrees depending on the specific molecular environment. This rotational flexibility significantly impacts the compound's electronic properties and intermolecular interactions. Molecular dynamics simulations have demonstrated that the acetamide group can adopt both extended and folded conformations, with the folded state being stabilized by weak intramolecular hydrogen bonding interactions between the amide hydrogen and the sulfur atom of the thioxo group.

Eigenschaften

IUPAC Name |

2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9(15)6-8-10(16)14(11(17)13-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,15)(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGVIKNSDQBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-08-8 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Phenylthiohydantoin-asparagine, also known as Pth-asparagine, primarily targets the type-1 parathyroid hormone receptor (PTHR1). PTHR1 is a key modulator of calcium and phosphate homeostasis, along with calcitriol (1,25-dihydroxyvitamin D) and fibroblast growth factor 23 (FGF23).

Mode of Action

The interaction of Phenylthiohydantoin-asparagine with its target, PTHR1, is crucial for maintaining extracellular calcium homeostasis. The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption.

Biochemical Pathways

Phenylthiohydantoin-asparagine is involved in several biochemical pathways. Asparagine, a non-essential amino acid, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate.

Pharmacokinetics

It is known that l-asparaginase, a related compound, is prescribed to completely deplete asparagine in blood. A program to monitor enzyme activity and asparagine levels in serum was started due to increasing reports of treatment complications.

Result of Action

The molecular and cellular effects of Phenylthiohydantoin-asparagine’s action are primarily related to its role in modulating calcium and phosphate homeostasis. It also plays a role in the development of cancer cells. Various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine.

Action Environment

The action, efficacy, and stability of Phenylthiohydantoin-asparagine can be influenced by environmental factors. For instance, oxidation of Met residues in PTH to Met sulfoxide results in decreased biological function of the peptide. This suggests that the loss of biological function of PTH upon oxidation of Met-8 is due, at least in part, to the conversion from a hydrophobic to a hydrophilic residue that disrupts direct hydrophobic interaction between PTH and PTHR1.

Biochemische Analyse

Biochemical Properties

Pth-asparagine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. The nature of these interactions is crucial for the function of Pth-asparagine in biochemical processes.

Cellular Effects

Pth-asparagine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested that Pth-asparagine may play a role in the regulation of calcium homeostasis in cells.

Molecular Mechanism

The molecular mechanism of Pth-asparagine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown that Pth-asparagine can interact with the parathyroid hormone receptor type 1 (PTHR1), influencing its signal activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pth-asparagine can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of Pth-asparagine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

Pth-asparagine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels. For example, it is known to participate in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport to sink tissues.

Biologische Aktivität

5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide is a compound belonging to the imidazolidine class, characterized by its unique thioxo and acetamide functional groups. Its molecular formula is CHNOS, with an average molecular mass of approximately 264.3 g/mol. This compound has garnered attention for its potential biological activities, including interactions with various biological targets, which could inform therapeutic applications.

Chemical Structure

The structural representation of this compound highlights its functional groups and overall conformation:

Biological Activity Overview

The biological activities of this compound are primarily derived from its reactivity and interactions at the molecular level. Research has indicated several potential areas of activity:

- Antioxidant Properties : The compound may exhibit antioxidant effects, which can be crucial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes, potentially influencing metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, particularly against certain cancer cell lines.

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Nucleophilic Substitution Reactions : The thioxo group in the compound allows it to participate in nucleophilic substitutions, which can lead to the formation of various derivatives with altered biological activities.

- Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its potential therapeutic applications.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar thioxo group | Moderate antioxidant activity |

| Compound B | Similar acetamide group | Strong enzyme inhibition in metabolic pathways |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide, a comparative analysis with structurally related compounds is presented below.

Table 1: Structural and Functional Comparison

Key Findings :

Core Heterocycle Differences: The imidazolidine core (target compound) differs from thiazolidine ( compound) by replacing sulfur with nitrogen at position 3. Pyridine-thiazole hybrids (e.g., Thiazopyr) exhibit broader pesticidal activity but lack the acetamide moiety critical for hydrogen bonding in the target compound .

Substituent Impact: The phenyl group in the target compound enhances aromatic stacking interactions compared to the 2-chlorophenyl group in ’s thiazolidine analog, which may improve membrane permeability but reduce solubility . Thioxo vs.

Biological Activity :

- While the target compound lacks direct activity reports, its structural similarity to Thiazopyr () suggests possible herbicidal properties. However, the absence of fluorinated groups (common in Thiazopyr) may limit its efficacy .

- The acetamide side chain aligns with bioactive molecules targeting proteases or kinases, hinting at unexplored medicinal applications .

Vorbereitungsmethoden

Cyclocondensation of α-Bromoacyl Derivatives with Thioamides

A common synthetic approach involves the cyclocondensation of an α-bromoacyl phenyl derivative with a thioamide compound to form the imidazolidine ring containing the thioxo group. For example, an α-bromoacetyl phenyl precursor can be reacted with thiocarbamide or benzenecarbothioamide under acidic or neutral conditions to yield the thioxo-imidazolidine core.

- The α-bromoacyl compound is typically prepared by bromination of a phenyl ketone derivative in acetic acid at room temperature.

- Cyclocondensation is then carried out in acetic acid at moderate temperatures (around 60 °C), facilitating ring closure and incorporation of the thioxo group.

This method is supported by the synthesis of related thiazole and imidazolidine derivatives reported in the literature, highlighting the efficiency of this approach in heterocyclic ring construction.

Alkylation Using Alkyl Halides and Sodium Hydride

Alkylation of the imidazolidine ring nitrogen is a critical step in modifying the compound to obtain the desired this compound structure.

- Sodium hydride (NaH) in oil suspension is used as a strong base to deprotonate the nitrogen atom.

- Alkyl halides such as 1-iodopropane, benzyl bromide, allyl bromide, or other alkyl bromides are added to the reaction mixture in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- The reaction is typically carried out at temperatures ranging from ambient to 50 °C for several hours (e.g., 18 hours).

- After completion, the product is purified by chromatography on silica gel using eluants such as methylene chloride-acetone mixtures or cyclohexane-ethyl acetate mixtures.

- Crystallization from isopropanol or similar solvents affords the pure product.

This alkylation strategy has been demonstrated to yield the desired products in moderate to good yields (60-80%), with melting points confirming product identity.

Use of Alternative Solvents and Bases

- In some cases, 1,2-dichloroethane has been used as a solvent instead of tetrahydrofuran to improve yield and reaction efficiency.

- Tertiary bases such as triethylamine are employed to facilitate the reaction and neutralize acidic byproducts.

- The reaction environment is often maintained under an inert atmosphere (argon) to prevent oxidation or side reactions.

Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of phenyl ketone | Br2 in acetic acid | Acetic acid | Room temp | High | Formation of α-bromoacetyl derivative |

| Cyclocondensation | α-bromoacyl compound + thiocarbamide | Acetic acid | ~60 °C | Moderate | Formation of thioxo-imidazolidine ring |

| Alkylation | Sodium hydride + alkyl halide (e.g., benzyl bromide) | DMF or THF | 20-50 °C, 18 h | 60-80 | Purification by silica chromatography |

| Crystallization | Isopropanol or ethyl acetate/cyclohexane mixtures | - | Ambient | - | Product isolation and purification |

Analytical and Characterization Data

- Melting points of isolated products range from approximately 63 °C to 181 °C depending on the alkyl substituent.

- Purification commonly involves silica gel chromatography with eluants such as methylene chloride-acetone or cyclohexane-ethyl acetate mixtures.

- Spectroscopic data (IR, UV, NMR) confirm the presence of the oxo, thioxo, and imidazolidine functionalities.

- Mass spectrometry and elemental analysis support molecular formula confirmation.

Research Findings and Practical Notes

- The use of sodium hydride as a base is critical for successful alkylation, but care must be taken to control reaction temperature to avoid decomposition.

- Choice of solvent impacts yield and purity; DMF and THF are preferred for alkylation steps, while acetic acid is optimal for cyclocondensation.

- Reaction times vary, often requiring overnight stirring for complete conversion.

- Post-reaction workup includes aqueous quenching, extraction with organic solvents, drying, and chromatographic purification.

- The synthetic route is adaptable to various alkyl and aryl substituents, allowing for structural diversification.

Q & A

Q. What are the optimal synthetic routes for 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous thioxo-imidazolidinone derivatives often employs nucleophilic addition-cyclization reactions. For example, S-amino acids and phenylisothiocyanate in a triethylamine (Et₃N)/dimethylformamide (DMF)-H₂O system under reflux yield high-purity products . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reflux (80–100°C) promotes cyclization.

- pH control : Mildly basic conditions (pH 7–8) stabilize intermediates.

Purification typically involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

Methodological Answer: Multi-modal spectroscopic analysis is critical:

- NMR : ¹H/¹³C NMR identifies phenyl and thioxo groups. For example, the thioxo (C=S) carbon resonates at δ 180–190 ppm in ¹³C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry but requires high-purity crystals .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening should focus on target-agnostic assays:

- Cytotoxicity : MTT assay using human cell lines (e.g., HEK-293) at 10–100 µM concentrations .

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path sampling (e.g., artificial force-induced reaction, AFIR) model transition states and intermediate stability . For example:

- Solvent effects : COSMO-RS simulations predict solvation energies in DMF vs. ethanol.

- Transition state analysis : Identify rate-limiting steps (e.g., cyclization barriers) .

Experimental validation via DOE (Design of Experiments) minimizes trial runs by varying temperature, solvent ratios, and catalyst loadings .

Q. How do structural modifications (e.g., phenyl substitution) alter bioactivity, and what mechanisms explain contradictory data across studies?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from:

- Steric effects : Bulky substituents (e.g., 4-ethoxyphenyl) may hinder target binding .

- Electron withdrawal : Chlorophenyl groups enhance electrophilicity, altering enzyme inhibition .

Mechanistic studies require: - Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses.

- MD simulations : GROMACS to assess ligand-protein stability over 100-ns trajectories .

Q. What advanced purification techniques resolve co-eluting impurities in chromatographic separation?

Methodological Answer:

Q. How can stability studies under physiological conditions inform formulation strategies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.